molecular formula C7H17NO B2579859 4-Methoxy-3,3-dimethylbutan-1-amine CAS No. 854417-06-4

4-Methoxy-3,3-dimethylbutan-1-amine

Cat. No.: B2579859
CAS No.: 854417-06-4
M. Wt: 131.219
InChI Key: BORAAWRIHXYQJG-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-dimethylbutan-1-amine (CID 55291359) is a primary amine with the molecular formula C₇H₁₇NO. Its structure features a methoxy group (-OCH₃) at the 4-position and two methyl groups (-CH₃) at the 3-position of a butane chain. Key identifiers include:

  • SMILES: CC(C)(CCN)COC
  • InChIKey: BORAAWRIHXYQJG-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Not explicitly provided in evidence, but computational tools could predict this based on its branched aliphatic structure .

Properties

IUPAC Name

4-methoxy-3,3-dimethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORAAWRIHXYQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,3-dimethylbutan-1-amine typically involves the alkylation of 3,3-dimethylbutan-1-amine with methoxy-containing reagents. One common method is the reaction of 3,3-dimethylbutan-1-amine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methoxy group introduction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,3-dimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3,3-dimethylbutan-2-one.

    Reduction: Formation of 3,3-dimethylbutan-1-amine.

    Substitution: Formation of 4-chloro-3,3-dimethylbutan-1-amine or 4-bromo-3,3-dimethylbutan-1-amine.

Scientific Research Applications

4-Methoxy-3,3-dimethylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by influencing enzyme activity or receptor signaling, leading to various physiological effects.

Comparison with Similar Compounds

3-Methoxy-3-methylbutan-1-amine

  • Molecular Formula: C₆H₁₅NO
  • Key Differences :
    • Methoxy group at the 3-position instead of 3.
    • Shorter carbon chain (butane vs. pentane in some analogs).
  • Synthesis: Prepared via hydrogenolysis of N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine using palladium hydroxide-carbon under H₂, followed by HCl treatment to yield the hydrochloride salt .
  • 1H NMR : δ 8.04 (s, 2H, NH₂⁺), 3.05 (s, 3H, OCH₃), 1.07 (s, 6H, CH(CH₃)₂) .
  • Applications : Likely used as a building block for bioactive molecules due to its primary amine and ether groups.

4-Methoxy-4-methylpentan-1-amine

  • Molecular Formula: C₇H₁₇NO (same as target compound).
  • Key Differences :
    • Longer carbon chain (pentane vs. butane).
    • Methoxy and methyl groups at the 4-position of a pentane backbone.
  • Synthesis: Derived from 5-(dibenzylamino)-2-methylpentan-2-ol via alkylation with methyl iodide (MeI) in THF .
  • Structural Impact : The extended chain may increase lipophilicity compared to the target compound, affecting membrane permeability in biological systems.

1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine

  • Molecular Formula : C₁₂H₁₈FN
  • Key Differences :
    • Aromatic substitution : A 4-fluorophenyl group replaces the methoxy-aliphatic chain.
    • Higher molecular weight (195.28 g/mol vs. 131.22 g/mol).
  • Applications : Likely investigated in medicinal chemistry for CNS-targeting drugs due to the aromatic amine structure .

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine Hydrochloride

  • Molecular Formula : C₁₂H₁₈ClF₂N
  • Key Differences :
    • Di-fluorinated aromatic ring increases steric and electronic effects.
    • Hydrochloride salt form improves solubility for pharmaceutical formulations.
  • Synthesis : Discontinued commercial availability suggests niche research applications, possibly in antiviral or antibacterial agents .

Structural and Functional Group Analysis

Positional Isomerism

  • 4-Methoxy vs. 3-Methoxy : The target compound’s methoxy group at the 4-position may reduce steric hindrance compared to 3-methoxy analogs, facilitating nucleophilic reactions at the primary amine .
  • Aliphatic vs. Aromatic Amines : Aliphatic amines (e.g., 4-methoxy-3,3-dimethylbutan-1-amine) generally exhibit higher basicity than aromatic amines (e.g., 1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine) due to delocalization effects in aromatic systems .

Impact of Halogenation

  • Fluorine or chlorine substituents on aromatic rings (e.g., ) enhance lipophilicity and resistance to oxidative metabolism, critical for drug design .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications
This compound C₇H₁₇NO 131.22 Primary amine, methoxy Synthetic intermediate
3-Methoxy-3-methylbutan-1-amine C₆H₁₅NO 117.19 Primary amine, methoxy Pharmaceutical precursor
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine C₁₂H₁₈FN 195.28 Aromatic amine, fluorine CNS drug candidate
4-Methoxy-4-methylpentan-1-amine C₇H₁₇NO 131.22 Primary amine, methoxy Agrochemical research

Biological Activity

Overview

4-Methoxy-3,3-dimethylbutan-1-amine (CAS No. 854417-06-4) is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring a methoxy group and two methyl groups on a butanamine backbone, contributes to its distinct biological properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_7H17_{17}NO
  • Molecular Weight : 129.22 g/mol
  • Structure : The compound consists of a butanamine core with additional methyl and methoxy substituents that influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances binding affinity and modulates biochemical pathways by influencing enzyme activity or receptor signaling.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
  • Receptor Binding : It can influence neurotransmitter systems by interacting with receptors in the central nervous system.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

  • Antiplatelet Activity : Recent studies have shown that derivatives of this compound can act as effective antiplatelet agents. For instance, certain analogs demonstrated significant inhibition of platelet aggregation with IC50_{50} values in the low micromolar range (e.g., 3.12 μM) .
  • Potential Therapeutic Uses : The compound has been explored for its potential in treating conditions related to impaired neuronal function and other neurodevelopmental disorders . Its unique structure allows it to be a precursor in drug synthesis for various therapeutic applications.
  • Toxicity Profile : In vitro studies have indicated low cytotoxicity against L929 cells at concentrations up to 20 μM, suggesting a favorable safety profile for further development .

Research Findings

A summary of significant research findings related to the biological activity of this compound is presented below:

StudyFindingsImplications
Investigated mechanism of action; identified enzyme interactionsPotential for drug development targeting specific metabolic pathways
Evaluated antiplatelet activity; reported low toxicityPossible use as a safer alternative in antiplatelet therapy
Explored structural modifications; assessed biological efficacyInsights into structure-activity relationships for optimizing therapeutic effects

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

  • Neurodevelopmental Disorders : In vivo studies demonstrated that compounds derived from this compound can modulate chloride ion transport in neurons, which is crucial for neuronal function and may provide therapeutic benefits in conditions like autism spectrum disorders .
  • Cardiovascular Health : The antiplatelet properties observed in vitro suggest potential applications in preventing thrombotic events, particularly in patients at risk for cardiovascular diseases .

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